molecular formula C14H22O B024693 Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl- CAS No. 107715-18-4

Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-

Cat. No. B024693
M. Wt: 206.32 g/mol
InChI Key: ZURABCSOVBIFTR-UHFFFAOYSA-N
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Description

Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-, commonly known as menthone, is a cyclic monoterpene ketone. It is a colorless liquid with a minty aroma and is widely used in the flavor and fragrance industry. Menthone is found naturally in essential oils of peppermint, spearmint, and pennyroyal. In recent years, menthone has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of menthone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the scavenging of free radicals.

Biochemical And Physiological Effects

Menthone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Menthone has also been shown to have analgesic properties by modulating the activity of pain receptors. Additionally, menthone has been shown to have antimicrobial properties against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

Menthone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and has a low toxicity profile. However, menthone has some limitations, including its low solubility in water and its volatility, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for menthone research. One potential direction is the development of menthone-based drugs for the treatment of various diseases. Another potential direction is the investigation of the synergistic effects of menthone with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its potential therapeutic applications.
Conclusion
In conclusion, menthone is a cyclic monoterpene ketone with potential therapeutic properties. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. While menthone has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for menthone research, including the development of menthone-based drugs and the investigation of its synergistic effects with other compounds.

Synthesis Methods

Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of geranyl acetone. The most common method of menthone synthesis is the oxidation of menthol with oxidizing agents such as chromic acid or potassium permanganate.

Scientific Research Applications

Menthone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. Menthone has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and diabetes.

properties

CAS RN

107715-18-4

Product Name

Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-one

InChI

InChI=1S/C14H22O/c1-12(2)10-6-9-13(12,3)11(15)14(10)7-4-5-8-14/h10H,4-9H2,1-3H3

InChI Key

ZURABCSOVBIFTR-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C23CCCC3)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C23CCCC3)C)C

Pictograms

Environmental Hazard

Origin of Product

United States

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